

Osanetant's Influence on Biogenic Amine Transporters: A Technical Guide

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Compound of Interest

Compound Name: *Osanetant*

Cat. No.: *B1677505*

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Abstract

Osanetant (SR-142801), a selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, has been investigated for various central nervous system disorders. While its primary mechanism of action is the blockade of NK3 receptors, preclinical evidence suggests an indirect modulation of biogenic amine systems, including dopamine and serotonin. This technical guide provides a comprehensive overview of the current understanding of **Osanetant**'s effects on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Due to a lack of direct binding and uptake inhibition data for **Osanetant** in publicly accessible literature, this guide also details robust experimental protocols for researchers to investigate these potential interactions.

Introduction

Biogenic amines, such as serotonin, norepinephrine, and dopamine, are critical neurotransmitters involved in the regulation of mood, cognition, and various physiological processes. Their synaptic concentrations are tightly controlled by specific reuptake transporters: SERT, NET, and DAT, respectively. These transporters are well-established targets for a wide range of psychopharmacological agents. **Osanetant**'s primary pharmacology is centered on the NK3 receptor, which is involved in the modulation of neurotransmitter release. Preclinical data indicate that activation of NK3 receptors can enhance the release of dopamine and serotonin[1]. As an antagonist, **Osanetant** would be expected to counteract this

effect. However, the direct interaction of **Osanetant** with biogenic amine transporters has not been thoroughly characterized in peer-reviewed literature. A notable, though unverified, claim from a tertiary source suggests that a precursor to **Osanetant** exhibits potent binding to NET and DAT. This guide aims to summarize the available information and provide the necessary methodological framework for further investigation.

Quantitative Data on Osanetant and Biogenic Amine Transporters

A comprehensive review of scientific literature and patent databases did not yield verifiable quantitative data for the direct binding affinity or uptake inhibition of **Osanetant** at the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters. The following tables summarize the current status of available data.

Table 1: **Osanetant** Binding Affinity for Biogenic Amine Transporters

Compound	Transporter	Species	Assay Type	Ki (nM)	IC50 (nM)	Reference
Osanetant	SERT	Not Reported	Not Reported	Data Not Available	Data Not Available	N/A
Osanetant	NET	Not Reported	Not Reported	Data Not Available	Data Not Available	N/A
Osanetant	DAT	Not Reported	Not Reported	Data Not Available	Data Not Available	N/A

Table 2: **Osanetant** Uptake Inhibition of Biogenic Amines

Compound	Transporter	Species	Assay Type	IC50 (nM)	Reference
Osanetant	SERT	Not Reported	Not Reported	Data Not Available	N/A
Osanetant	NET	Not Reported	Not Reported	Data Not Available	N/A
Osanetant	DAT	Not Reported	Not Reported	Data Not Available	N/A

Unverified Data on an **Osanetant** Precursor:

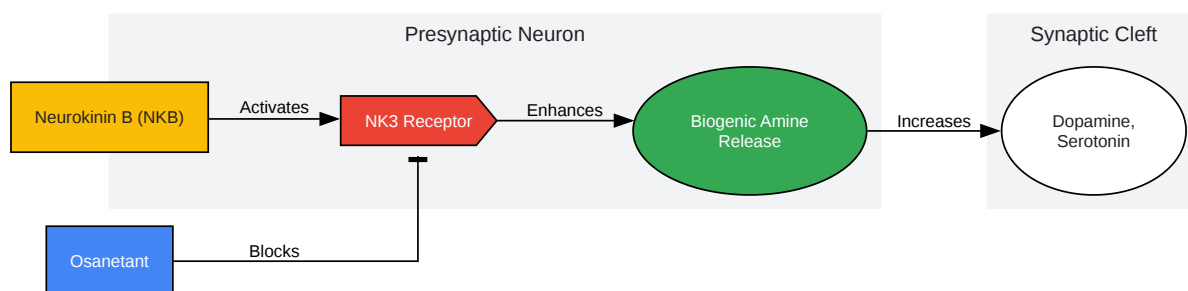
An unverified claim suggests that a precursor of **Osanetant** is a potent biogenic amine transporter substrate. The reported Ki values are:

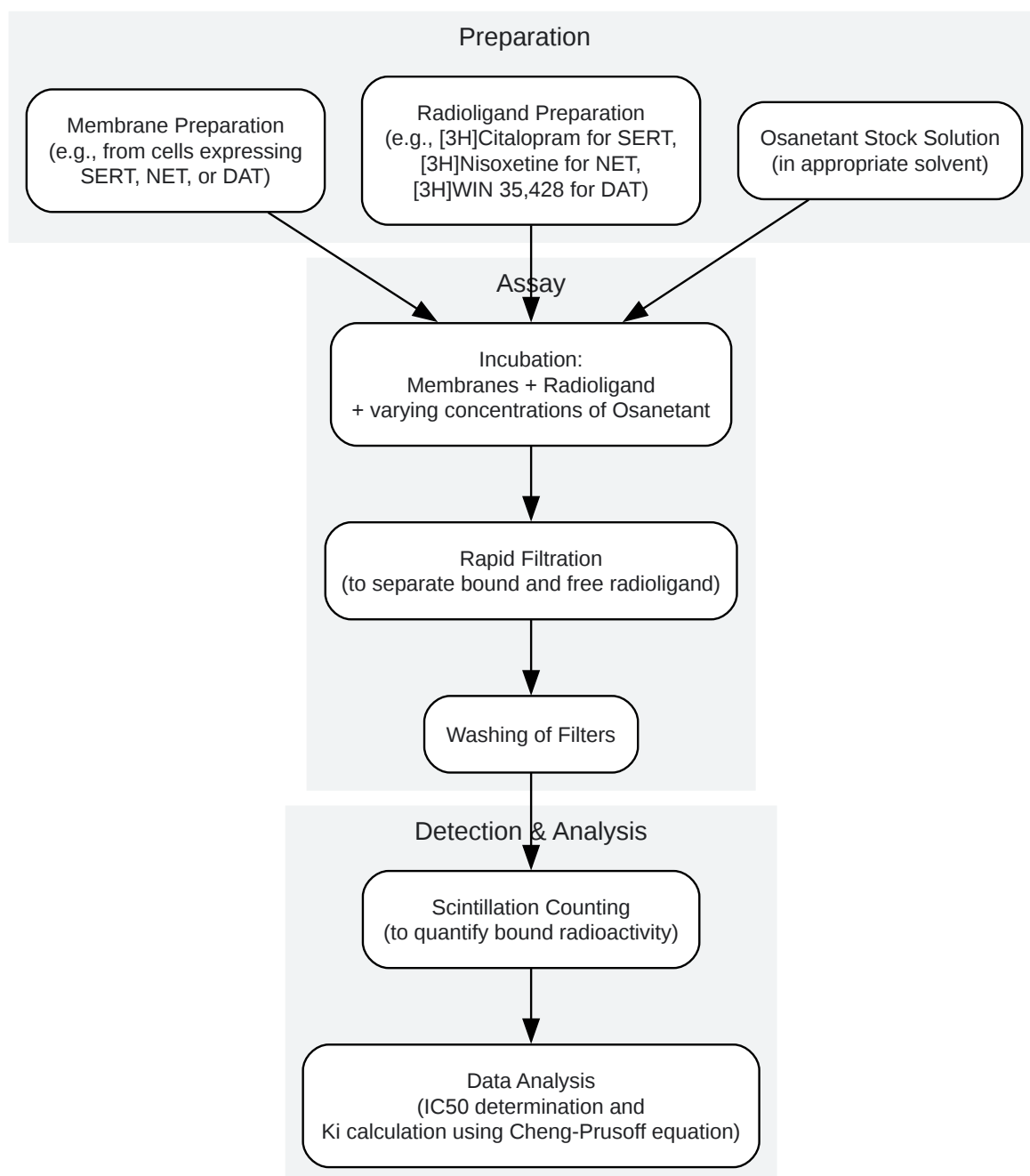
- NET: 2.4 nM
- DAT: 13.8 nM

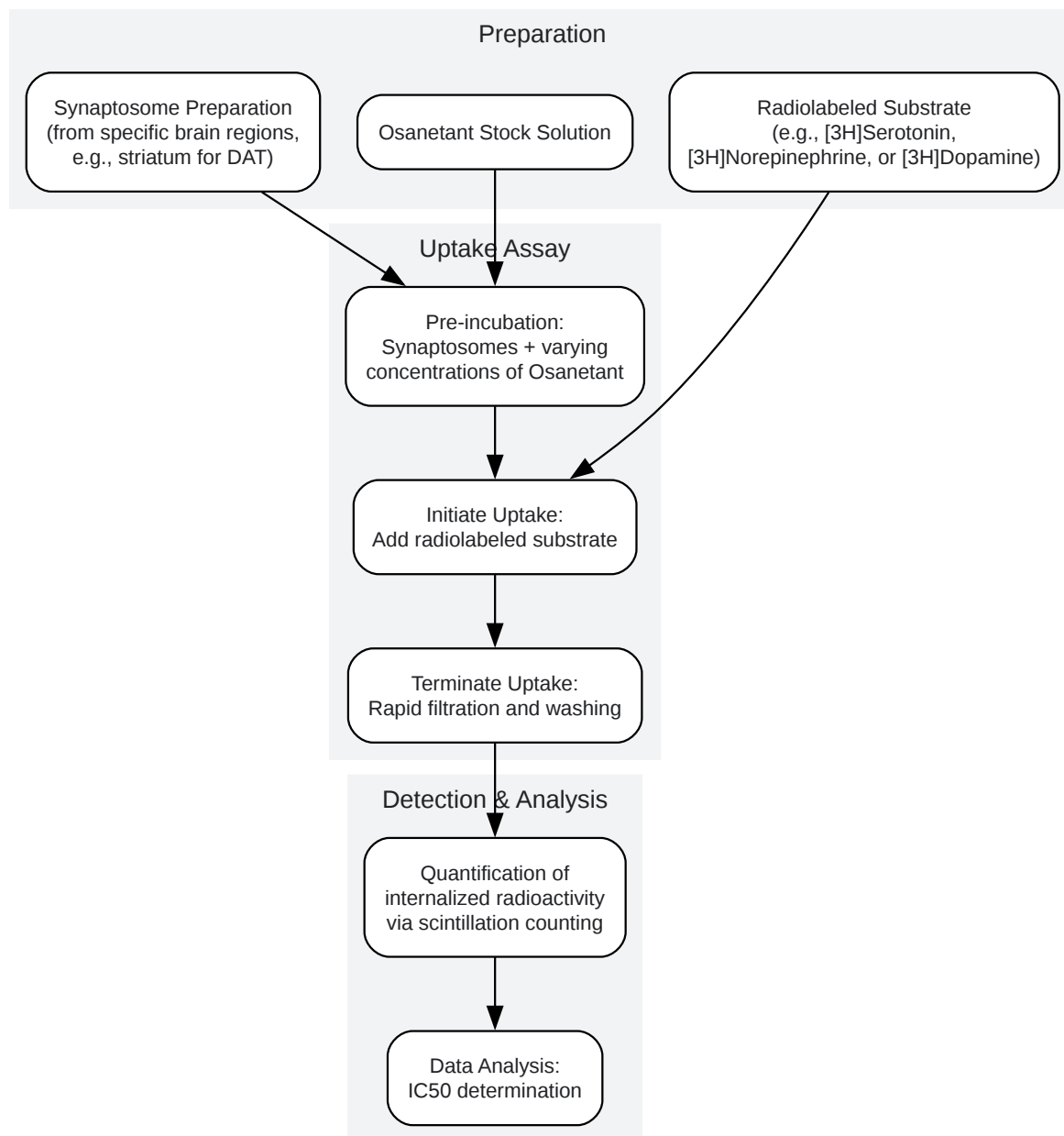
It is critical to note that the primary source for this information could not be located, and therefore these values should be treated with caution until independently verified.

Putative Signaling Pathway

The current understanding of **Osanetant**'s effect on biogenic amines is primarily through its antagonism of the NK3 receptor, which is known to modulate the release of these neurotransmitters. The following diagram illustrates this proposed indirect mechanism.







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References

- 1. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca²⁺ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
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